molecular formula C17H20ClN3O B13483064 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide

Cat. No.: B13483064
M. Wt: 317.8 g/mol
InChI Key: AGBFXRUVUWNHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group and two 6-methylpyridin-2-ylmethyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide typically involves the reaction of 2-chloro-6-methylpyridine with an appropriate amide precursor under controlled conditions. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane to form an intermediate, which is then reacted with the amide precursor to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group and pyridine rings can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide

InChI

InChI=1S/C17H20ClN3O/c1-12-6-4-8-15(19-12)10-21(17(22)14(3)18)11-16-9-5-7-13(2)20-16/h4-9,14H,10-11H2,1-3H3

InChI Key

AGBFXRUVUWNHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)C(=O)C(C)Cl

Origin of Product

United States

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